![molecular formula C4H8OS B13596767 (2S)-2-[(Methylsulfanyl)methyl]oxirane CAS No. 64448-82-4](/img/structure/B13596767.png)
(2S)-2-[(Methylsulfanyl)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(Methylsulfanyl)methyl]oxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a methylsulfanyl group attached to one of the carbon atoms in the epoxide ring, making it a unique and interesting molecule for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(Methylsulfanyl)methyl]oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of an allylic sulfide using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-2-[(Methylsulfanyl)methyl]oxirane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted epoxides and related compounds.
Aplicaciones Científicas De Investigación
Chemistry: (2S)-2-[(Methylsulfanyl)methyl]oxirane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving epoxides. Its reactivity and stability make it a suitable candidate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(Methylsulfanyl)methyl]oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its biological activity and its potential use in drug development.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their function and activity.
DNA: It can form adducts with DNA, potentially leading to mutations and other genetic changes.
Enzymes: this compound can inhibit or activate enzymes by covalently modifying their active sites.
Comparación Con Compuestos Similares
(2S)-2-[(Ethylsulfanyl)methyl]oxirane: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(2S)-2-(2-Methylphenyl)oxirane: Features a 2-methylphenyl group attached to the epoxide ring.
(2S)-2-({[2-(Methylsulfonyl)ethyl]sulfinyl}methyl)oxirane: Contains a methylsulfonyl group and an ethylsulfinyl group.
Uniqueness: (2S)-2-[(Methylsulfanyl)methyl]oxirane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
64448-82-4 |
|---|---|
Fórmula molecular |
C4H8OS |
Peso molecular |
104.17 g/mol |
Nombre IUPAC |
(2S)-2-(methylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3/t4-/m0/s1 |
Clave InChI |
OSIXFNQHNPOVIA-BYPYZUCNSA-N |
SMILES isomérico |
CSC[C@@H]1CO1 |
SMILES canónico |
CSCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


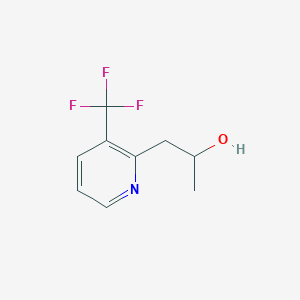
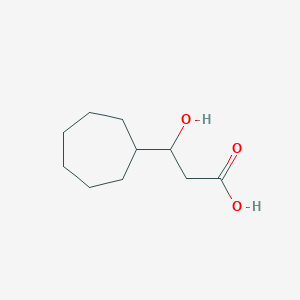

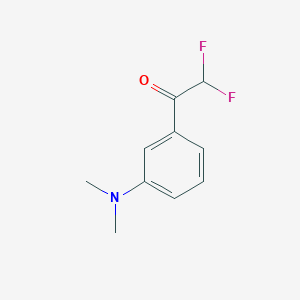
![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)


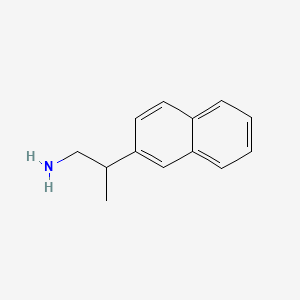
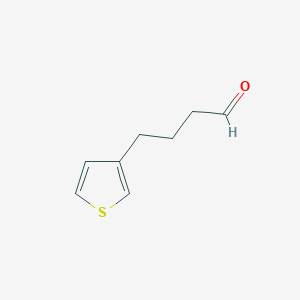
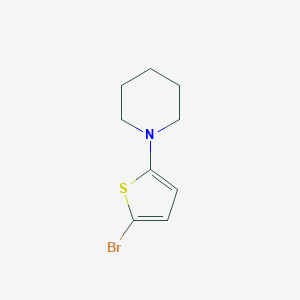
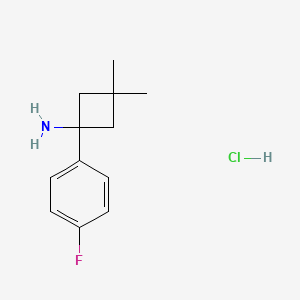
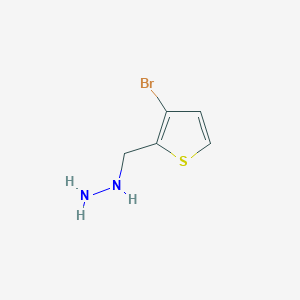

aminehydrochloride](/img/structure/B13596789.png)
